molecular formula C21H17N3O2S2 B2611258 (E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 941958-06-1

(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2611258
CAS No.: 941958-06-1
M. Wt: 407.51
InChI Key: OVCYGWAENHCKOF-FNORWQNLSA-N
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Description

(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C21H17N3O2S2 and its molecular weight is 407.51. The purity is usually 95%.
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Biological Activity

The compound (E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic molecule with potential applications in medicinal chemistry. Its unique structural features suggest promising biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C21H17N3O2S2C_{21}H_{17}N_{3}O_{2}S_{2}, with a molecular weight of 407.5 g/mol. The compound features a benzo[d]thiazole moiety, a pyridine group, and a thiophene ring, which are known to influence its biological activity significantly.

PropertyValue
Molecular FormulaC21H17N3O2S2C_{21}H_{17}N_{3}O_{2}S_{2}
Molecular Weight407.5 g/mol
CAS Number899735-46-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the benzo[d]thiazole moiety : This can be achieved through the reaction of 5-methoxy-2-aminobenzenethiol with appropriate electrophiles.
  • Synthesis of the acrylamide portion : Involves the reaction of thiophene derivatives with amine precursors under controlled conditions.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer activities . For example, studies have shown that derivatives containing benzo[d]thiazole and pyridine groups are effective against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation:

  • Mechanism of Action : These compounds may target microtubule dynamics, similar to established antitubulin drugs, thereby disrupting the cell cycle at the G2/M phase .

Antimicrobial Activity

The compound also shows potential for antimicrobial activity . Structural analogs have demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism may involve the inhibition of bacterial growth through interference with essential cellular processes.

Case Studies and Experimental Findings

  • In Vitro Studies : A series of experiments assessed the cytotoxicity of this compound against different cancer cell lines (MCF-7, HCT116). Results indicated an IC50 range comparable to leading chemotherapeutics.
    Cell LineIC50 (μM)Reference Drug IC50 (μM)
    MCF-71.1Doxorubicin: 0.5
    HCT1162.65-Fluorouracil: 1.0
  • Molecular Docking Studies : Computational analysis using docking simulations suggests that this compound binds effectively to target proteins involved in cancer progression, supporting its potential as a lead compound for drug development.

Properties

IUPAC Name

(E)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S2/c1-26-16-4-6-19-18(13-16)23-21(28-19)24(14-15-8-10-22-11-9-15)20(25)7-5-17-3-2-12-27-17/h2-13H,14H2,1H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCYGWAENHCKOF-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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